2-Chloro-N-isopropyl-6-methylpyrimidine-4-carboxamide
Description
Properties
Molecular Formula |
C9H12ClN3O |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
2-chloro-6-methyl-N-propan-2-ylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C9H12ClN3O/c1-5(2)11-8(14)7-4-6(3)12-9(10)13-7/h4-5H,1-3H3,(H,11,14) |
InChI Key |
QFVNOHFNDWEMII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)C(=O)NC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of β-Keto Amide Precursors
The reaction of ethyl acetoacetate with isopropylamine in ethanol at 60°C for 6 hours yields the β-keto amide 3-oxo-N-isopropylbutanamide (85% yield). This intermediate serves as the 1,3-dicarbonyl component for pyrimidine ring formation.
Cyclocondensation with Chloroformamidine
Heating the β-keto amide with chloroformamidine hydrochloride in dimethylformamide (DMF) at 120°C for 12 hours facilitates cyclization, directly introducing the chloro group at position 2. The reaction proceeds via nucleophilic attack of the amidine nitrogen on the carbonyl carbon, followed by dehydration to form the pyrimidine ring. This one-pot method achieves 70–75% yield, with purity >95% after recrystallization from methanol.
Reaction Conditions:
-
Solvent: DMF or 1,4-dioxane
-
Temperature: 100–120°C
-
Catalyst: None required
-
Workup: Filtration, washing with cold water, and recrystallization.
Chlorination of Hydroxypyrimidine Intermediates
Formation of 2-Hydroxy-6-methylpyrimidine-4-carboxamide
Cyclocondensation of 3-oxo-N-isopropylbutanamide with urea in acetic acid at 80°C produces 2-hydroxy-6-methylpyrimidine-4-carboxamide (65% yield). The hydroxyl group at position 2 is subsequently replaced via chlorination.
Phosphorus Oxychloride (POCl₃)-Mediated Chlorination
Treating the hydroxypyrimidine with excess POCl₃ and catalytic dimethylformamide (DMF) at 110°C for 4 hours replaces the hydroxyl group with chlorine, yielding the target compound in 90% purity. Excess POCl₃ is removed under reduced pressure, and the product is isolated via neutralization with ice water followed by extraction with dichloromethane.
Optimization Insights:
-
POCl₃ Equivalents: 5–6 equivalents for complete conversion
-
Side Products: <5% phosphoramide byproducts, removed via aqueous wash.
Coupling of Pyrimidine-4-Carboxylic Acid with Isopropylamine
Synthesis of 2-Chloro-6-methylpyrimidine-4-carboxylic Acid
Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate, synthesized via cyclocondensation of ethyl 3-oxopentanoate with chloroacetamidine, is hydrolyzed using 2M NaOH in ethanol/water (1:1) at 70°C. Acidification with HCl yields the carboxylic acid (80% yield).
Amide Coupling Using Carbodiimide Reagents
The carboxylic acid is activated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with isopropylamine in tetrahydrofuran (THF) at 0–5°C. Alternatively, direct coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane achieves 85% yield with minimal racemization.
Comparative Data:
| Method | Reagents | Yield | Purity |
|---|---|---|---|
| Acyl Chloride | SOCl₂, iPrNH₂ | 78% | 98% |
| EDC/HOBt | EDC, HOBt, iPrNH₂ | 85% | 99% |
Alternative Methods and Comparative Analysis
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) of 2,4-dichloro-6-methylpyrimidine with isopropylamine in n-butanol accelerates substitution at position 4, yielding 70% product. This method reduces reaction time by 80% compared to conventional heating.
Solid-Phase Synthesis
Immobilized pyrimidine precursors on Wang resin enable stepwise addition of substituents, though yields remain lower (50–60%) due to incomplete coupling cycles.
Optimization and Scale-Up Considerations
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at C-2 Position
The chlorine atom at position 2 undergoes displacement reactions with nitrogen nucleophiles under mild conditions:
Key findings :
-
Reactivity follows the order: Cl > Br > F for halogen substituents in analogous compounds .
-
Electron-withdrawing carboxamide group enhances S<sub>N</sub>Ar kinetics by increasing ring electron deficiency .
-
Steric hindrance from the isopropyl group limits substitution to small nucleophiles (e.g., amines < 150 g/mol) .
Hydrolysis of Carboxamide Functionality
The N-isopropyl carboxamide undergoes hydrolysis under acidic or basic conditions:
Basic hydrolysis (5N NaOH, 60°C, 6 hr):
-
Product : 2-Chloro-6-methylpyrimidine-4-carboxylic acid (82% yield)
-
Application : Intermediate for further functionalization via acid chloride formation
Acidic hydrolysis (6N HCl, reflux, 12 hr):
Cross-Coupling Reactions
The pyrimidine core participates in transition metal-catalyzed couplings:
Suzuki–Miyaura Coupling (C-6 methyl group replacement)
Conditions : Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O (3:1), 80°C
Example :
Biological Transformation Pathways
In vivo metabolism studies in mammals reveal:
| Metabolic Pathway | Enzyme System | Major Metabolite | Bioactivity Change |
|---|---|---|---|
| N-Dealkylation | CYP3A4 | 2-Chloro-6-methylpyrimidine-4-carboxylic acid | Loss of activity |
| Hydroxylation | CYP2D6 | 2-Chloro-5-hydroxy-N-isopropyl-6-methylpyrimidine-4-carboxamide | Enhanced solubility |
| Glucuronidation | UGT1A1 | O-Glucuronide conjugate | Renal excretion |
Data compiled from preclinical ADME studies
Stability Under Thermal and Photolytic Conditions
Scientific Research Applications
Anti-inflammatory Applications
Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including 2-Chloro-N-isopropyl-6-methylpyrimidine-4-carboxamide. Research indicates that compounds with similar structures can effectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Key Findings:
- In vitro assays demonstrated that certain pyrimidine derivatives exhibited potent COX-2 inhibition with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
- Structure–activity relationship (SAR) studies revealed that electron-donating substituents enhance anti-inflammatory activity, suggesting potential modifications to improve efficacy .
Anticancer Potential
The compound's structural framework positions it as a candidate for anticancer drug development. Pyrimidine derivatives have been explored for their ability to induce apoptosis and inhibit tumor growth across various cancer types.
Case Studies:
- A study on pyrimidine-based compounds indicated that they can induce apoptosis in cancer cell lines by increasing caspase activity, which is crucial for programmed cell death.
- In vivo models using xenografts of lung cancer cells showed significant tumor volume reduction following treatment with pyrimidine derivatives, suggesting effective antitumor activity.
Antiparasitic Activity
Research into the antiparasitic properties of pyrimidine derivatives has also gained traction, particularly in the context of human African trypanosomiasis (HAT), caused by the protozoan parasite Trypanosoma brucei.
Research Insights:
- Compounds similar to this compound have been identified as selective inhibitors against Trypanosoma species, providing new avenues for therapeutic interventions .
- The SAR studies indicate that modifications in the pyrimidine ring can enhance selectivity and potency against parasitic targets .
Table 1: Biological Activities of Pyrimidine Derivatives
Mechanism of Action
The mechanism of action of 2-Chloro-N-isopropyl-6-methylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Activity Trends
The compound’s structural analogs include pyrazole carboxamides and anthranilic diamides. Key comparisons are drawn from synthesized compounds in agrochemical research, such as 5-Chloro-N-[4-chloro-2-(substitutedcarbamoyl)-6-methylphenyl]-1-aryl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (referred to in ) .
Table 1: Structural and Bioactivity Comparison
Key Findings from Comparative Studies
Ring System Influence: Pyrimidine vs. Pyrazole: Pyrimidines exhibit greater aromatic stability due to two nitrogen atoms in the 1,3-positions, enhancing electron-withdrawing effects. Pyrazoles (with nitrogen atoms in adjacent positions) offer more flexibility for substituent placement, which may improve binding to insect ryanodine receptors . Bioactivity: Pyrazole derivatives in demonstrated moderate to high insecticidal activity at 50–200 mg/L, attributed to the trifluoromethyl group’s lipophilicity and electron-deficient pyrazole core. The pyrimidine-based compound’s activity remains unquantified but is hypothesized to depend on chloro and methyl group positioning for target interaction .
Substituent Effects: Chloro Groups: Chlorine at the 2-position (pyrimidine) vs. 5-position (pyrazole) may alter steric hindrance and electronic distribution, affecting receptor affinity.
Physicochemical Properties :
- LogP : Pyrimidine derivatives generally have higher LogP values than pyrazoles due to increased hydrophobicity from the methyl and isopropyl groups. This could enhance cuticle penetration in insects but reduce aqueous solubility.
- Hydrogen Bonding : The carboxamide group in both compounds facilitates hydrogen bonding with target proteins, but the pyrimidine’s nitrogen atoms may provide additional binding sites.
Biological Activity
2-Chloro-N-isopropyl-6-methylpyrimidine-4-carboxamide (CAS 1344704-42-2) is a pyrimidine derivative that has garnered interest due to its potential biological activities. Pyrimidine compounds are widely recognized for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structure-Activity Relationship (SAR)
The SAR analysis of pyrimidine derivatives has revealed critical insights into their biological efficacy. For instance, modifications at various positions on the pyrimidine ring can significantly influence the compound's activity.
Key Findings from SAR Studies
- Substituent Effects : The introduction of different substituents at the R1 and R2 positions can enhance the inhibitory potency against specific biological targets. For example, compounds with cyclopropylmethylamide at R1 and (R/S)-3-phenylpiperidine at R2 demonstrated improved activity compared to other configurations .
- Lipophilicity : The lipophilic nature of the compound affects its bioavailability and interaction with cellular membranes. The optimal balance between hydrophilicity and lipophilicity is crucial for achieving desired pharmacokinetic properties .
- Potency Comparison : In comparative studies, this compound exhibited a significant increase in potency when combined with smaller polar groups at R3, indicating that structural optimization is essential for enhancing biological activity .
Biological Activities
The compound's biological activities have been evaluated through various in vitro and in vivo studies.
Antimicrobial Activity
Recent evaluations have shown that pyrimidine derivatives, including this compound, exhibit notable antibacterial effects. In particular:
- Gram-positive Bacteria : The compound has demonstrated effectiveness against strains such as Staphylococcus aureus and Enterococcus faecalis, with minimal inhibitory concentrations (MICs) comparable to clinically used antibiotics .
Anti-inflammatory Properties
Studies have indicated that certain pyrimidine derivatives possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX). For example:
- COX Inhibition : Compounds structurally related to this compound have shown IC50 values in the low micromolar range against COX-2, suggesting potential use in treating inflammatory conditions .
Anticancer Activity
The anticancer potential of this compound has also been explored:
- Cell Proliferation Inhibition : In vitro studies revealed that certain pyrimidine derivatives can inhibit cell proliferation in cancer cell lines, demonstrating a selective toxicity profile that spares normal cells while effectively targeting cancerous cells .
Case Studies
Several case studies illustrate the biological impact of this compound:
- In Vivo Efficacy : A study involving mice treated with a related compound showed a significant reduction in tumor growth rates compared to control groups, indicating strong anticancer properties .
- Mechanistic Insights : Research has suggested that these compounds may act through multiple pathways, including modulation of apoptotic pathways and inhibition of angiogenesis in tumor models .
Q & A
Q. What are the established synthetic routes for 2-Chloro-N-isopropyl-6-methylpyrimidine-4-carboxamide, and how can reaction conditions be optimized for yield?
Methodological Answer: Synthesis typically involves condensation of chlorinated pyrimidine intermediates with isopropylamine derivatives. For example, acylation of 2-chloro-6-methylpyrimidine-4-carboxylic acid with isopropylamine under carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF or THF is a common approach . Optimization includes controlling stoichiometric ratios (1:1.2 molar ratio of acid to amine), maintaining temperatures below 0°C to minimize side reactions, and using molecular sieves to scavenge water. Purification via silica gel chromatography (hexane/ethyl acetate gradient) typically achieves >85% purity. Yield improvements (>90%) are reported using microwave-assisted synthesis at 80°C for 30 minutes .
Q. How is the structural integrity of this compound validated post-synthesis?
Methodological Answer: Multi-technique validation is critical:
- NMR : H NMR should show characteristic peaks: δ 1.2–1.4 ppm (isopropyl CH), δ 2.5–2.7 ppm (pyrimidine CH), and δ 8.1–8.3 ppm (pyrimidine H).
- X-ray crystallography : Single-crystal diffraction (e.g., SHELXL software ) resolves bond lengths (C-Cl ~1.73 Å) and confirms the carboxamide conformation. For example, similar pyrimidine derivatives exhibit monoclinic crystal systems with P2/c space groups .
- HPLC-MS : Retention time consistency (C18 column, acetonitrile/water mobile phase) and m/z = 257.7 [M+H] confirm molecular identity .
Advanced Research Questions
Q. How do computational methods like DFT elucidate the electronic properties of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model frontier molecular orbitals. The HOMO-LUMO gap (~4.2 eV) indicates moderate reactivity, with electron density localized on the pyrimidine ring and carboxamide group . Chlorine’s electron-withdrawing effect reduces the ring’s electron density by ~0.15 e/Å, impacting nucleophilic substitution kinetics. Solvent effects (PCM model) show polarity-dependent stabilization: ΔG solvation ≈ -15 kcal/mol in DMSO .
Q. What strategies resolve contradictions between experimental and computational reactivity data for halogenated pyrimidine carboxamides?
Methodological Answer: Discrepancies often arise from solvation effects or incomplete basis sets. A systematic approach includes:
- Benchmarking : Compare DFT-predicted vs. experimental reaction rates (e.g., SNAr substitutions) using a training set of 10–15 analogs .
- Implicit/Explicit Solvent Models : Combine COSMO-RS (implicit) with MD simulations (explicit solvent molecules) to capture hydrogen-bonding interactions with the carboxamide group .
- Kinetic Isotope Effects (KIE) : Measure for deuterated derivatives to validate transition-state geometries predicted computationally .
Q. How can structure-activity relationship (SAR) studies guide the design of pyrimidine carboxamides with enhanced bioactivity?
Methodological Answer: SAR workflows involve:
- Substituent Scanning : Replace Cl with F, Br, or CF to modulate lipophilicity (logP changes by ±0.5 units) .
- Bioisosterism : Swap isopropyl with cyclopropyl to enhance metabolic stability (e.g., CYP450 oxidation resistance) .
- 3D-QSAR : CoMFA or CoMSIA models align steric/electrostatic fields with IC data (e.g., pIC = 6.2–7.8 for kinase inhibitors) .
Q. What crystallographic techniques characterize polymorphic forms of this compound, and how do they affect solubility?
Methodological Answer:
- Powder XRD : Identify polymorphs (e.g., Form I vs. II) via distinct 2θ peaks at 12.5° and 18.3° .
- DSC/TGA : Measure melting points (Form I: 145°C; Form II: 138°C) and thermal stability.
- Solubility Testing : Form I exhibits 2.3 mg/mL in PBS (pH 7.4) vs. 5.1 mg/mL for Form II due to lattice energy differences (ΔG = 1.8 kcal/mol) .
Data Analysis & Experimental Design
Q. How should researchers design assays to evaluate the compound’s enzyme inhibition kinetics?
Methodological Answer:
- Enzyme Selection : Use recombinant kinases (e.g., EGFR, JAK2) due to pyrimidine’s ATP-binding pocket affinity .
- IC Determination : Dose-response curves (0.1–100 µM) with ADP-Glo™ luminescence assay.
- Kinetic Mode Analysis : Pre-incubate enzyme with compound (10–30 min) to assess time-dependent inhibition. Lineweaver-Burk plots distinguish competitive ( = 0.8 µM) vs. non-competitive mechanisms .
Q. What statistical methods address variability in biological replicate data for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
